Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate
Description
Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate is a benzo[d]oxazole derivative featuring a methyl carboxylate group at position 4 and a 2-(benzyloxy)phenyl substituent at position 2. The benzyloxy group (OCH₂C₆H₅) introduces lipophilicity and steric bulk, while the ester moiety enhances polarity.
Properties
IUPAC Name |
methyl 2-(2-phenylmethoxyphenyl)-1,3-benzoxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-25-22(24)17-11-7-13-19-20(17)23-21(27-19)16-10-5-6-12-18(16)26-14-15-8-3-2-4-9-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXJOOUMQIFCLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OC(=N2)C3=CC=CC=C3OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate typically involves the reaction of 2-(benzyloxy)aniline with methyl 2-bromo-4-formylbenzoate under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, followed by cyclization to form the benzo[d]oxazole ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole ring system can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-4-carboxylate (Compound 17)
Structural Differences :
- The hydroxyl (-OH) group replaces the benzyloxy (-OCH₂C₆H₅) at the phenyl substituent.
Spectroscopic Data :
Implications :
- The hydroxyl group increases reactivity in oxidation or conjugation reactions compared to the benzyloxy-protected analogue.
2-(4-Methylbenzyl)benzo[d]oxazole
Structural Differences :
- Lacks the methyl carboxylate group at position 4.
- Features a 4-methylbenzyl (-CH₂C₆H₄CH₃) substituent at position 2 instead of the benzyloxy-phenyl group.
Comparative Analysis Table
Biological Activity
Methyl 2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylate is a compound belonging to the benzoxazole class, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 97682-69-4
- Molecular Structure : The compound features a benzo[d]oxazole core with a benzyloxy group and a carboxylate moiety, contributing to its biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
2. Anticancer Properties
Studies have demonstrated the potential of this compound as an anticancer agent. The compound has been shown to induce apoptosis in cancer cell lines, possibly through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit the activity of enzymes like topoisomerase, which is crucial for DNA replication.
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes such as tyrosinase, which plays a role in melanin production. Inhibitory assays revealed that this compound exhibits a competitive inhibition mechanism with an IC value indicating strong potency compared to standard inhibitors like kojic acid.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Target Proteins : The compound binds to specific proteins or enzymes, altering their function and leading to downstream effects on cellular processes.
- Induction of Oxidative Stress : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to cell growth and apoptosis.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Study B | Showed that the compound induced apoptosis in B16F10 melanoma cells at concentrations of 5 µM after 48 hours. |
| Study C | Investigated the enzyme inhibition properties, revealing an IC value of 14.33 µM for tyrosinase inhibition. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
